N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
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Description
N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C29H28N4O4S and its molecular weight is 528.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry Applications
- Heterocyclic Synthesis : A study by Elian, Abdelhafiz, and Abdelreheim (2014) explored the synthesis of various thioxopyrimidine, pyranopyridine, and pyranopyrimidine derivatives, aiming to prepare compounds with expected biological activity through reactions involving thioxo-2,3-dihydropyrimidin-4(5H)-one and other reagents, characterized by spectral studies (Elian, Abdelhafiz, & Abdelreheim, 2014).
- Novel Pyrano[2,3-d]pyrimidines Synthesis : Dotsenko et al. (2016) reported the synthesis of new 4H-pyrano[2,3-d]pyrimidines with studies on their plant growth regulating and herbicide antidote activities, identifying compounds with moderate activity as 2,4-D antidotes (Dotsenko et al., 2016).
Biological Activity and Potential Applications
- Antimicrobial Activities : Research on various heterocyclic compounds incorporating the antipyrine moiety, such as 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and its derivatives, demonstrated potential antimicrobial activities. These compounds were evaluated for their efficacy against different microorganisms, showcasing the therapeutic potential of structurally related compounds (Bondock, Rabie, Etman, & Fadda, 2008).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-16-5-6-17(2)24(11-16)31-25(35)15-38-29-23-12-22-20(14-34)13-30-18(3)26(22)37-28(23)32-27(33-29)19-7-9-21(36-4)10-8-19/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQDVBCEBDASET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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